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molecular formula C11H11FO3 B8341129 Methyl 2-(allyloxy)-4-fluorobenzoate

Methyl 2-(allyloxy)-4-fluorobenzoate

Cat. No. B8341129
M. Wt: 210.20 g/mol
InChI Key: ZIMPTWNJFJBJRG-UHFFFAOYSA-N
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Patent
US08716293B2

Procedure details

Methyl 4-fluoro-2-hydroxybenzoate (0.27 mol), K2CO3 (0.41 mol), and KI (27 mmol) were charged in a 1-l reactor under N2. Acetone (500 ml) was added, followed by 3-bromo-propene (0.33 mol). The mixture was refluxed for 6 h under N2. The mixture was cooled to room temperature and filtered to remove the solid. The solvent was removed under vacuum, and the residue dissolved in water (200 ml) and CH2Cl2 (300 ml). The organic and aqueous layers were separated and the aqueous phase extracted with CH2Cl2. The organic layers were combined and dried with Na2SO4. The solvent was removed under vacuum to give Intermediate I-40 as a white solid.
Quantity
0.27 mol
Type
reactant
Reaction Step One
Name
Quantity
0.41 mol
Type
reactant
Reaction Step One
Quantity
0.33 mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[C:4]([OH:12])[CH:3]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH:21]=[CH2:22]>CC(C)=O>[CH2:22]([O:12][C:4]1[CH:3]=[C:2]([F:1])[CH:11]=[CH:10][C:5]=1[C:6]([O:8][CH3:9])=[O:7])[CH:21]=[CH2:20] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.27 mol
Type
reactant
Smiles
FC1=CC(=C(C(=O)OC)C=C1)O
Name
Quantity
0.41 mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
0.33 mol
Type
reactant
Smiles
BrCC=C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 6 h under N2
Duration
6 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove the solid
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (200 ml)
CUSTOM
Type
CUSTOM
Details
The organic and aqueous layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to give Intermediate I-40 as a white solid

Outcomes

Product
Name
Type
Smiles
C(C=C)OC1=C(C(=O)OC)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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